molecular formula C7H15NO4S B056913 MOPS CAS No. 1132-61-2

MOPS

Cat. No.: B056913
CAS No.: 1132-61-2
M. Wt: 209.27 g/mol
InChI Key: DVLFYONBTKHTER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

MOPS plays a significant role in biochemical reactions. It is known to interact with bovine serum albumin, stabilizing the protein . The nature of these interactions is primarily through hydrogen bonding and electrostatic interactions.

Cellular Effects

This compound is used to maintain the pH of mammalian cell culture medium . It can modify lipid interactions and influence the thickness and barrier properties of membranes .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its buffering capacity. It helps maintain a stable pH environment, which is crucial for the proper functioning of various biomolecules, including enzymes and proteins .

Temporal Effects in Laboratory Settings

Over time, this compound buffer solutions may become discolored (yellow), but this slight discoloration reportedly does not significantly affect the buffering characteristics .

Dosage Effects in Animal Models

Currently, there is limited information available on the dosage effects of this compound in animal models. It is recommended that usage above 20 mM in mammalian cell culture work is not recommended .

Metabolic Pathways

Its primary role is as a buffering agent, helping to maintain a stable pH environment necessary for various biochemical reactions .

Transport and Distribution

This compound is highly soluble in water , facilitating its distribution within cells and tissues. It has minimal lipid solubility, ensuring impermeability to membranes and minimizing interference with cellular processes .

Subcellular Localization

As a soluble buffer, this compound is present throughout the cell, wherever aqueous solutions are found. It does not have any specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

The synthesis of 3[N-Morpholino]propane sulfonic acid typically involves the reaction of 1,3-propane sultone with morpholine. The process can be summarized as follows :

    Dissolution: 1,3-propane sultone is dissolved in an organic solvent to obtain an organic solution. Similarly, morpholine is dissolved in another organic solvent.

    Reaction: The two solutions are simultaneously pumped into a microchannel reactor, where they react to form the desired product. The molar ratio of 1,3-propane sultone to morpholine is maintained at 1:1.

    Crystallization: The reaction mixture is subjected to freeze crystallization to separate the crude product, which is then purified by filtration.

Chemical Reactions Analysis

3[N-Morpholino]propane sulfonic acid is primarily used as a buffering agent and does not undergo significant chemical transformations under normal conditions. it can participate in the following reactions:

Scientific Research Applications

3[N-Morpholino]propane sulfonic acid has a wide range of applications in scientific research :

    Biological Research: It is used as a buffering agent in cell culture media, ensuring optimal pH for cell growth and function.

    Biochemical Studies: The compound is employed in protein purification, electrophoresis, and enzyme stabilization.

    Medical Research: It is used in the preparation of diagnostic assays and as a component in various biochemical buffers.

    Industrial Applications: The compound is utilized in the production of pharmaceuticals and other chemical products due to its inert properties.

Comparison with Similar Compounds

3[N-Morpholino]propane sulfonic acid is often compared with other Good’s buffers such as MES (2-(N-morpholino)ethanesulfonic acid) and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) . While MES has a lower pKa of 6.1, making it suitable for slightly acidic conditions, HEPES has a pKa of 7.5, which is closer to physiological pH. The unique feature of 3[N-Morpholino]propane sulfonic acid is its morpholine ring, which provides excellent buffering capacity in the near-neutral pH range .

Similar Compounds

  • MES (2-(N-morpholino)ethanesulfonic acid)
  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
  • CAPS (3-(cyclohexylamino)-1-propanesulfonic acid)
  • Tris (tris(hydroxymethyl)aminomethane)

Properties

IUPAC Name

3-morpholin-4-ylpropane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4S/c9-13(10,11)7-1-2-8-3-5-12-6-4-8/h1-7H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLFYONBTKHTER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044371
Record name 4-Morpholinepropanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Merck Index] White odorless powder; [Caledon Laboratories MSDS]
Record name 4-Morpholinepropane sulfonic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11189
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1132-61-2
Record name MOPS
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1132-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MOPS
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(N-morpholino)propanesulfonic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03434
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Morpholinepropanesulfonic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Morpholinepropanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-morpholinopropanesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.162
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(N-MORPHOLINO)PROPANESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/273BP63NV3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

N,N-bis [2-Hydroxyethyl]-2-aminoethanesulfonic acid; (1,3-bis[tris(Hydroxymethyl)methylamino]propane); (N,N-bis[2-Hydroxyethyl]-2-aminoethanesulfonic acid; 2-[bis(2-Hydroxyethyl)amino]ethanesulfonic acid); (N-tris[Hydroxymethyl]methyl-2-aminoethane-sulfonic acid; 2-([2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]amino) ethanesulfonic acid; 3-[N,N-bis(2-Hydroxyethyl)methylamino]-2-hydroxypropanesulfonic acid); (3-[N-tris(Hydroxymethyl)methylamino]-2-hydroxypropanesulfonic acid); (tris[Hydroxymethyl]aminomethane), (2-amino-2-(hydroxymethyl)-1,3-propanediol); (N-[2-Hydroxyethyl]piperazine-N'-[2-hydroxypropanesulfonic acid]); (Piperazine-N,N'-bis[2-hydroxypropanesulfonic acid]); (N[2-Hydroxyethyl]piperazine-N'-[3-propane-sulfonic acid]); Triethanolamine, (2,2'2"-Nitrilotriethanol); and mixtures thereof.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
N-[2-Hydroxyethyl]piperazine N'-[2-hydroxypropanesulfonic acid]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Piperazine N,N'-bis[2-hydroxypropanesulfonic acid]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
N[2-Hydroxyethyl]piperazine-N'-[3-propane-sulfonic acid]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
2,2'2"-Nitrilotriethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
N-tris[Hydroxymethyl]methyl-2-aminoethane-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
3-[N,N-bis(2-Hydroxyethyl)methylamino]-2-hydroxypropanesulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
tris[Hydroxymethyl]aminomethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MOPS
Reactant of Route 2
MOPS
Reactant of Route 3
Reactant of Route 3
MOPS
Reactant of Route 4
MOPS
Reactant of Route 5
MOPS
Reactant of Route 6
MOPS
Customer
Q & A

A: MOPS is a zwitterionic buffering agent known for its effectiveness in the pH range of 6.5 to 7.9, making it ideal for many biological and biochemical experiments. [, , , , ] This range is particularly relevant for studying enzymes, proteins, and cells that are sensitive to drastic pH changes. [, ]

A: this compound has the molecular formula C7H15NO4S and a molecular weight of 209.26 g/mol. While spectroscopic data is not extensively discussed in the provided research, its zwitterionic nature influences its interactions in various applications. [, , , ]

A: this compound demonstrates good stability in various experimental settings. Studies have shown its compatibility with analytical techniques like High-Performance Liquid Chromatography (HPLC) [, ] and its use in characterizing biological samples like duodenal juice. [] Additionally, this compound remains effective as a buffer in both liquid media and solid agar, although it can influence the properties of the resulting products, like spore coat protein composition in Bacillus subtilis. []

A: Research has shown that this compound can significantly amplify the fluorescence intensity of 6-carboxyfluorescein (FAM)-labeled aptamers. [] This discovery led to the development of a highly sensitive and rapid aptasensor for detecting Cadmium ions (Cd2+). [] The mechanism involves this compound influencing the pKa and conformation of the FAM-aptamer, leading to enhanced fluorescence. []

A: Studies on Pseudomonas cepacia revealed that this compound buffer, particularly at pH greater than 7.5, could eliminate the bacteria's susceptibility to β-lactam antibiotics. [] This effect is likely linked to changes in the bacteria's physiology and outer membrane protein expression in response to the specific environmental conditions. [, ]

A: Researchers utilize techniques like HPLC with UV detection to quantify residual this compound in samples. [, ] These methods are validated for their accuracy, precision, and specificity, ensuring reliable measurement of this compound concentrations in different matrices. [, ]

A: While this compound is widely used, researchers can choose from other Good's buffers like ADA (N-[2-acetamido]-2-iminodiacetic acid) or ACES (2-[(2-amino-2-oxoethyl)-amino] ethanesulfonic acid) based on the specific pH range and experimental requirements. [] Factors like the pKa of the buffer, its compatibility with the system being studied, and potential interactions with other components should be carefully considered. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.